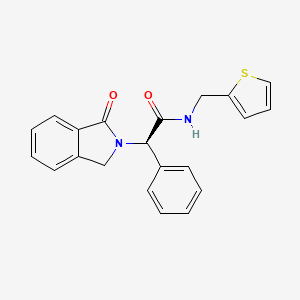
LON-WEI-f8a636e2-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LON-WEI-f8a636e2-1 is a synthetic compound that has garnered attention in various fields of scientific research It is part of a series of molecules designed for specific applications, particularly in the realm of medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LON-WEI-f8a636e2-1 involves a multi-step process that typically starts with the preparation of key intermediates. These intermediates undergo various chemical reactions, including condensation, cyclization, and functional group modifications, to yield the final product. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow processes. The choice of method depends on factors such as the required production volume, cost considerations, and the availability of raw materials. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
LON-WEI-f8a636e2-1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated forms of the compound. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
LON-WEI-f8a636e2-1 has a broad spectrum of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological targets.
Industry: In industrial applications, this compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of LON-WEI-f8a636e2-1 involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
LON-WEI-f8a636e2-1 can be compared with other compounds in its series, such as LON-WEI-b2874fec-27 and LON-WEI-8f408cad-6 . These compounds share structural similarities but may differ in their specific functional groups and overall properties.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and its specific reactivity profile. This uniqueness makes it a valuable tool for researchers looking to explore new chemical and biological phenomena.
Properties
IUPAC Name |
(2R)-2-(3-oxo-1H-isoindol-2-yl)-2-phenyl-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c24-20(22-13-17-10-6-12-26-17)19(15-7-2-1-3-8-15)23-14-16-9-4-5-11-18(16)21(23)25/h1-12,19H,13-14H2,(H,22,24)/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLJCTBSXJGSQA-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(C3=CC=CC=C3)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2C(=O)N1[C@H](C3=CC=CC=C3)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]imidazolidin-2-one](/img/structure/B7645059.png)
![(2R)-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol](/img/structure/B7645061.png)
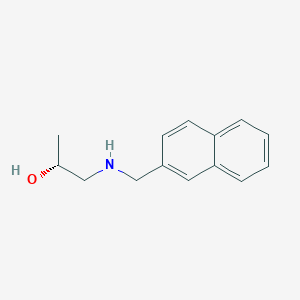
![N-[(1S)-1-(4-fluorophenyl)ethyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B7645067.png)
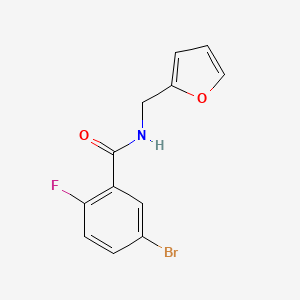
![(2S)-2-[(2-chloro-4-fluorophenyl)methylamino]butan-1-ol](/img/structure/B7645079.png)
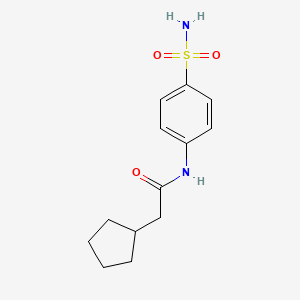
![2-[[2-(2-acetylanilino)-2-oxoethyl]-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B7645097.png)
![1-(3-cyanophenyl)-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B7645118.png)
![2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B7645132.png)
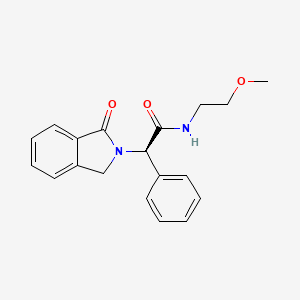
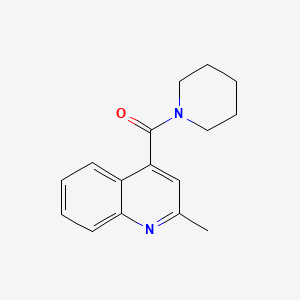

![4-[4-Chloro-3-(piperidine-1-carbonyl)benzenesulfonyl]morpholine](/img/structure/B7645153.png)
